molecular formula C22H33N3O8 B561932 2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine CAS No. 56146-89-5

2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine

Cat. No. B561932
CAS RN: 56146-89-5
M. Wt: 467.519
InChI Key: KMJIVMWBZJORPU-GHRYLNIYSA-N
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Scientific Research Applications

Purification of Proteins

  • Affinity Chromatography : This compound has been used in affinity chromatography for the purification of wheat germ agglutinin, showing its utility in protein isolation and purification (Lotan et al., 1973).

Synthesis of Glycopeptides

  • Glycopeptide Synthesis : It serves as a crucial intermediate in the synthesis of various glycopeptides, contributing to the understanding of carbohydrate-protein interactions (Garg & Jeanloz, 1974); (Garg & Jeanloz, 1980).

Studies on Synthesis and Derivatives

  • Enhancing Synthesis Techniques : Research has focused on improving the synthesis processes and studying the properties of its derivatives, which has implications in the field of organic chemistry and biochemistry (Bolton et al., 1966); (Paul & Korytnyk, 1978).

Structural and Crystallographic Analysis

  • Crystal Structure Analysis : The crystal structure of this compound has been analyzed, contributing to the understanding of its molecular configuration and potential interactions in biological systems (Ohanessian et al., 1980).

Biochemical Studies

  • Biochemical Research : Its role in biochemical research includes the synthesis of antigenic glycopeptides and understanding the structural aspects of these compounds, which is crucial in immunology and vaccine development (Shaban & Jeanloz, 1981).

Advanced Glycobiology Research

  • Glycobiology Applications : The synthesis and study of derivatives of this compound are significant in glycobiology, shedding light on complex carbohydrate structures and their biological functions (Kaylor & Risley, 2001).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.


properties

IUPAC Name

benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O8/c1-14(27)24-18-20(30)19(29)16(12-26)33-21(18)25-17(28)10-6-3-7-11-23-22(31)32-13-15-8-4-2-5-9-15/h2,4-5,8-9,16,18-21,26,29-30H,3,6-7,10-13H2,1H3,(H,23,31)(H,24,27)(H,25,28)/t16-,18-,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJIVMWBZJORPU-GHRYLNIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate

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